molecular formula C34H31F3N2O3 B611601 Usistapide CAS No. 403989-79-7

Usistapide

Cat. No. B611601
M. Wt: 572.6282
InChI Key: WSYALRNYQFNNGP-WJOKGBTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Usistapide, also known as JNJ-16269110 and R256918, is a microsomal triglyceride transfer protein (MTTP) inhibitor under development for the treatment of obesity and type 2 diabetes.

Scientific Research Applications

1. Role in Insect Development and Potential for Insecticide Design

The biological activity of ecdysone, a hormone crucial in insect development including molting and metamorphosis, is mediated by nuclear receptors such as the ecdysone receptor (EcR) and the Ultraspiracle protein (USP). The crystal structure of the ligand-binding domain of USP in insects reveals its potential for designing novel, environmentally safe insecticides. The structural understanding of USP, an ortholog of the retinoid X receptors in insects, can aid in developing inhibitors targeting these nuclear receptors (Billas et al., 2001).

2. Evolutionary Aspects of USP and EcR Interaction

Research on the heterodimerization interface between USP and the ecdysone receptor (ECR) in insects offers insights into protein structure variability and evolution. This research can contribute to understanding how changes in protein structure lead to new functionalities, which is crucial for interpreting genomic sequences and could potentially influence future drug discovery (Iwema et al., 2009).

3. Structural Insights for Drug Discovery

The structure of the USP ligand-binding domain provides a foundation for understanding nuclear receptors and their inactivity in the absence of a ligand. This understanding is pivotal for drug discovery, especially for conditions where receptor activation or inhibition plays a key role (Clayton et al., 2001).

properties

CAS RN

403989-79-7

Product Name

Usistapide

Molecular Formula

C34H31F3N2O3

Molecular Weight

572.6282

IUPAC Name

methyl (R)-2-phenyl-2-(4-(4-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxamido)phenyl)piperidin-1-yl)acetate

InChI

InChI=1S/C34H31F3N2O3/c1-42-33(41)31(26-7-3-2-4-8-26)39-21-19-24(20-22-39)23-13-17-28(18-14-23)38-32(40)30-10-6-5-9-29(30)25-11-15-27(16-12-25)34(35,36)37/h2-18,24,31H,19-22H2,1H3,(H,38,40)/t31-/m1/s1

InChI Key

WSYALRNYQFNNGP-WJOKGBTCSA-N

SMILES

O=C(NC1=CC=C(C2CCN([C@@H](C(OC)=O)C3=CC=CC=C3)CC2)C=C1)C4=CC=CC=C4C5=CC=C(C(F)(F)F)C=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JNJ-16269110, JNJ16269110, JNJ 16269110, R256918, R 256918, R-256918, Usistapide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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